molecular formula C5H3BrIN3S B13547489 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1337919-16-0

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B13547489
CAS No.: 1337919-16-0
M. Wt: 343.97 g/mol
InChI Key: MNCYTVRKMQWBRR-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, iodine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole.

Scientific Research Applications

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the iodine atom, which may affect its reactivity and applications.

    2-Iodo-5-methylimidazo[2,1-b][1,3,4]thiadiazole:

Uniqueness

2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.

Properties

CAS No.

1337919-16-0

Molecular Formula

C5H3BrIN3S

Molecular Weight

343.97 g/mol

IUPAC Name

2-bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3

InChI Key

MNCYTVRKMQWBRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)SC(=N2)Br)I

Origin of Product

United States

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